6-(Benzyloxy)pyridine-2,3-diamine
Description
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-phenylmethoxypyridine-2,3-diamine |
InChI |
InChI=1S/C12H13N3O/c13-10-6-7-11(15-12(10)14)16-8-9-4-2-1-3-5-9/h1-7H,8,13H2,(H2,14,15) |
InChI Key |
MOJLRMBKLOEZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)N)N |
Origin of Product |
United States |
Scientific Research Applications
Neuroprotective Applications
Recent research has highlighted the potential of 6-(Benzyloxy)pyridine-2,3-diamine derivatives as neuroprotective agents. These compounds exhibit the ability to trap reactive carbonyl species and reactive oxygen species, which are implicated in neurodegenerative diseases such as Alzheimer's disease.
Key Findings:
- Mechanism of Action: The compound's vicinal diamine function allows it to interact with harmful reactive species, while the hydroxypyridinone moiety enhances its chelating properties against biometals involved in oxidative stress .
- In Vitro Studies: In neuronal-like PC12 cells, derivatives demonstrated a capacity to inhibit methylglyoxal-induced apoptosis, suggesting a protective effect against cellular stress .
Table 1: Neuroprotective Efficacy of Derivatives
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| IIa-3 | 5.2 | RCS trapping, ROS scavenging |
| Lead Compound 1 | 10.5 | Biometal chelation |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been extensively studied, revealing efficacy against various bacterial strains.
Key Findings:
- Broad-Spectrum Activity: Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Synthesis Pathways: Various synthetic routes have been developed to optimize the antimicrobial properties of these derivatives .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1.0 µg/mL |
| Compound C | Pseudomonas aeruginosa | 0.75 µg/mL |
Potential Therapeutic Uses
The therapeutic potential of this compound extends beyond neuroprotection and antimicrobial activity. It has been investigated for its role in cancer treatment and inflammatory diseases.
Case Studies:
- Cancer Treatment: A study explored its use as an inhibitor of specific kinases involved in cancer cell proliferation. The compound demonstrated selective toxicity towards cancer cell lines while sparing normal cells .
- Inflammatory Diseases: Research indicates that derivatives may inhibit pro-inflammatory cytokines, offering a pathway for treating conditions like rheumatoid arthritis .
Table 3: Summary of Therapeutic Applications
| Application | Disease/Condition | Efficacy Indicators |
|---|---|---|
| Neuroprotection | Alzheimer's Disease | Reduced apoptosis in vitro |
| Antimicrobial | Various bacterial infections | Significant reduction in bacterial growth |
| Cancer Therapy | Various cancers | Selective cytotoxicity |
| Anti-inflammatory | Rheumatoid Arthritis | Inhibition of cytokine release |
Comparison with Similar Compounds
6-(Oxetan-3-yloxy)pyridine-2,3-diamine
- Structural Differences : The oxetan-3-yloxy group replaces the benzyloxy group, reducing steric bulk and altering electronic properties due to the smaller, oxygen-rich oxetane ring.
- Molecular Weight : 181.19 g/mol (vs. ~245 g/mol for the benzyloxy analog, estimated based on formula differences).
- Applications : The oxetane group may improve metabolic stability in drug candidates compared to benzyloxy, which is prone to enzymatic cleavage .
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione
- Structural Differences : A pyrimidine-2,4-dione core replaces the pyridine ring, with additional benzyloxy and methoxymethyl substituents.
- The multiple benzyloxy groups may confer higher lipophilicity .
6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine
- Structural Differences : A fused pyrido[2,3-d]pyrimidine system replaces the pyridine core, with a 4-methoxybenzyl group at the 6-position.
- Biological Relevance : This compound is explored as a kinase inhibitor due to the planar fused-ring system, which facilitates intercalation or stacking interactions. The methoxybenzyl group may modulate selectivity for hydrophobic binding pockets .
Pyridine-2,3-diamine Derivatives (Unsubstituted and Dimerized Forms)
- Key Differences : Lacking the benzyloxy group, unsubstituted pyridine-2,3-diamine exhibits higher polarity and lower solubility in organic solvents.
- Reactivity: Burkholderia sp. The benzyloxy group in 6-(Benzyloxy)pyridine-2,3-diamine may sterically hinder such dimerization, redirecting reactivity toward other pathways .
Data Table: Key Properties of Compared Compounds
Preparation Methods
Reaction Mechanism and Conditions
The reduction proceeds via adsorption of hydrogen onto the Pd/C surface, followed by electron transfer to the nitro groups, ultimately yielding amine functionalities. Key parameters include:
-
Solvent : Polar aprotic solvents such as tetrahydrofuran (THF) or ethyl acetate are preferred to stabilize intermediates.
-
Temperature : Reactions are typically conducted at 50–60°C to accelerate kinetics without compromising catalyst integrity.
-
Catalyst Loading : A Pd/C loading of 5–10 wt% relative to the substrate ensures complete conversion within 1–2 hours.
Advantages and Limitations
This method offers high purity (>95%) and avoids hazardous reagents like tin(II) chloride, which are common in traditional reductions. However, the synthesis of the dinitropyridine precursor requires precise control over nitration conditions to ensure regioselectivity at positions 2 and 3.
Palladium-Mediated Coupling and Reduction
A third route employs palladium catalysts to construct the benzyloxy moiety via cross-coupling reactions. This method is adapted from protocols used to synthesize structurally analogous pyridine derivatives.
Stepwise Synthesis
-
Suzuki-Miyaura Coupling : A boronic ester-functionalized pyridine intermediate reacts with benzyl bromide under palladium catalysis (Pd(PPh₃)₄) to install the benzyloxy group. This step proceeds in toluene at 100°C for 8 hours.
-
Nitro Group Introduction : Subsequent nitration at positions 2 and 3 using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C ensures regioselectivity.
-
Reduction to Amines : Catalytic hydrogenation as described in Section 1 completes the synthesis.
Key Considerations
The Suzuki-Miyaura coupling offers excellent functional group tolerance but requires anhydrous conditions and inert atmosphere. Additionally, nitration must be carefully controlled to avoid over-nitration or ring degradation.
Comparative Analysis of Synthetic Routes
The table below summarizes the three methods, emphasizing critical metrics such as yield, reaction time, and scalability:
Critical Evaluation
-
Catalytic Hydrogenation excels in speed and yield but depends on the availability of the dinitro precursor.
-
Nucleophilic Substitution is more accessible for labs without specialized equipment but suffers from longer reaction times.
-
Palladium-Mediated Routes offer flexibility in benzyloxy introduction but involve multi-step protocols and lower yields.
Q & A
Q. What are the key physicochemical properties of 6-(Benzyloxy)pyridine-2,3-diamine, and how do they influence experimental design?
The compound’s melting point (114–116°C) and water solubility (~100 g/L at 20°C) are critical for solvent selection in synthesis and purification . The benzyloxy group at position 6 introduces steric hindrance, which may affect reactivity in substitution or coupling reactions. These properties necessitate polar aprotic solvents (e.g., DMF or DMSO) for reactions and reversed-phase chromatography for purification.
Q. What synthetic routes are commonly employed to prepare this compound?
A typical route involves:
Protection : Benzylation of pyridine-2,3-diamine using benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the 6-benzyloxy group.
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
Q. How can crystallographic characterization be performed for this compound?
Single-crystal X-ray diffraction (SCXRD) is optimal. Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure. Key parameters:
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K.
- Refinement : Full-matrix least-squares on F² with anisotropic displacement parameters .
ORTEP-3 or WinGX can generate thermal ellipsoid plots for visualizing molecular geometry .
Advanced Research Questions
Q. What mechanistic insights explain the oxidative dimerization of this compound under biocatalytic conditions?
Burkholderia sp. MAK1 catalyzes oxidative dimerization via a radical intermediate pathway. The reaction proceeds through:
Hydroxylation : Formation of a transient 6-(benzyloxy)pyridin-3-ol intermediate.
Dimerization : Coupling of two radicals to form a colored dimer (molecular mass ~213–214 Da).
LC-MS and UV-Vis spectroscopy are critical for tracking intermediates and confirming dimer formation .
Q. How does the benzyloxy substituent influence the compound’s electronic and biological properties?
- Electronic effects : The electron-donating benzyloxy group increases electron density at the pyridine ring, enhancing nucleophilicity at positions 2 and 3.
- Biological activity : Dimerized products exhibit potential anticancer activity by intercalating DNA or inhibiting topoisomerases. Computational modeling (DFT or molecular docking) can predict binding affinities to biological targets .
Q. What analytical challenges arise in characterizing dimeric derivatives of this compound, and how are they addressed?
Challenges :
- Low commercial availability of dimer standards.
- Overlapping UV-Vis spectra due to conjugated systems.
Solutions : - HRMS-ESI : To confirm molecular formulae (e.g., [M+H]+ ions).
- Comparative analysis : Match retention times and fragmentation patterns with synthetic standards (if available) .
Q. How can computational tools optimize reaction conditions for functionalizing this compound?
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation).
- Kinetic modeling : Use software like Gaussian or ORCA to simulate reaction pathways and identify rate-limiting steps.
- Solvent optimization : COSMO-RS simulations to select solvents maximizing yield while minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
